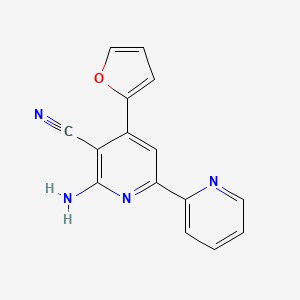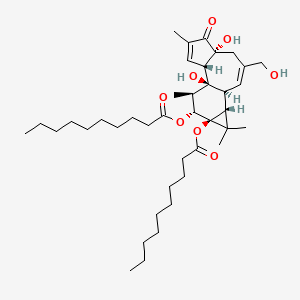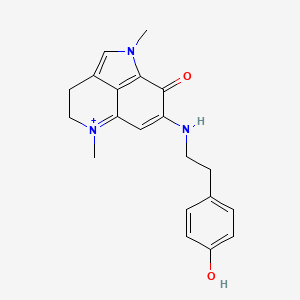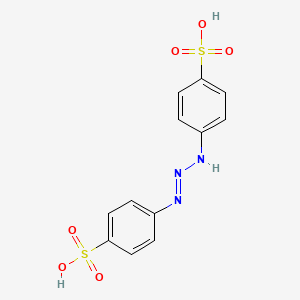![molecular formula C18H18N2O3S B1211389 N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide](/img/structure/B1211389.png)
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide is a benzodioxine.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anti-inflammatory Potential
Synthesis and Antibacterial Properties : N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide and its derivatives have been synthesized and tested for their antibacterial properties. Some of these compounds showed significant inhibitory activity against various Gram-positive and Gram-negative bacterial strains, comparable to the standard drug Ciprofloxacin. Additionally, certain derivatives demonstrated decent inhibition against the lipoxygenase enzyme, suggesting potential as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).
Antimicrobial and Antifungal Activities : Research has been conducted on similar derivatives for their antimicrobial and antifungal activities. Some of these compounds, such as 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide, displayed good antimicrobial potential with low hemolytic activity, indicating their suitability as antibacterial and antifungal agents (Abbasi et al., 2020).
Potential in Treating Diabetes
- Anti-Diabetic Applications : A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their anti-diabetic potentials. These compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
Potential in Alzheimer's Disease Treatment
- Alzheimer's Disease Therapy : Another study focused on the synthesis of new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as possible therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some molecules showed moderate inhibitory potential against acetylcholinesterase, an enzyme target in the treatment of Alzheimer's disease (Abbasi et al., 2019).
Eigenschaften
Produktname |
N-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)-sulfanylidenemethyl]-2,4-dimethylbenzamide |
|---|---|
Molekularformel |
C18H18N2O3S |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-2,4-dimethylbenzamide |
InChI |
InChI=1S/C18H18N2O3S/c1-11-3-5-14(12(2)9-11)17(21)20-18(24)19-13-4-6-15-16(10-13)23-8-7-22-15/h3-6,9-10H,7-8H2,1-2H3,(H2,19,20,21,24) |
InChI-Schlüssel |
YMGUVTJMZDLHAP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OCCO3)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OCCO3)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[3-[4-(Dimethylamino)phenyl]-4,5-dihydroisoxazol-5-yl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B1211309.png)
![3-(2-Furanylmethyl)-8-(4-methoxyphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B1211310.png)





![1',3'-Dimethyl-7',9'-dihydrospiro[indole-3,8'-purine]-2,2',6'(1h,1'h,3'h)-trione](/img/structure/B1211322.png)

![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)


